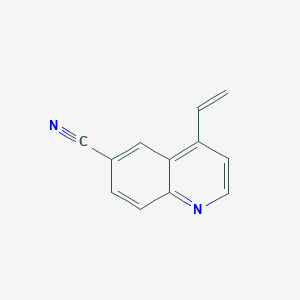

4-ethenylquinoline-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-ethenylquinoline-6-carbonitrile |

InChI |

InChI=1S/C12H8N2/c1-2-10-5-6-14-12-4-3-9(8-13)7-11(10)12/h2-7H,1H2 |

InChI Key |

GJXKAWCHHBZQIU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C=C(C=CC2=NC=C1)C#N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Ethenylquinoline 6 Carbonitrile

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups present in a molecule. By analyzing the vibrational modes, it is possible to confirm the presence of the ethenyl, carbonitrile, and quinoline (B57606) moieties within the structure of 4-ethenylquinoline-6-carbonitrile.

The FT-IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its distinct functional groups. The nitrile group (C≡N) stretching vibration is one of the most diagnostic peaks and is expected to appear in the range of 2260-2220 cm⁻¹. This sharp and intense band is a clear indicator of the carbonitrile functionality. researchgate.net

The ethenyl (vinyl) group will present several characteristic bands. The =C-H stretching vibrations of the vinyl group are typically observed above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region. The C=C stretching vibration of the vinyl group is expected to produce a moderate intensity band around 1645 cm⁻¹. researchgate.net Out-of-plane =C-H bending vibrations (wagging) of the vinyl group give rise to strong absorptions in the 1000-800 cm⁻¹ range, which are useful for confirming the substitution pattern of the double bond.

The quinoline ring system will display a series of complex vibrations. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, potentially overlapping with the ethenyl =C-H stretches. The characteristic C=C and C=N stretching vibrations within the quinoline ring system typically appear as a group of bands in the 1620-1430 cm⁻¹ region. researchgate.netpsu.edu C-H in-plane and out-of-plane bending vibrations of the quinoline ring will also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | =C-H Stretching | Ethenyl |

| ~3050 | C-H Stretching | Quinoline Ring |

| ~2230 | C≡N Stretching | Carbonitrile |

| ~1645 | C=C Stretching | Ethenyl |

| ~1600, 1570, 1500, 1460 | C=C and C=N Ring Stretching | Quinoline Ring |

| ~990, 910 | =C-H Out-of-plane Bending | Ethenyl |

| ~830 | C-H Out-of-plane Bending | Quinoline Ring |

Note: The values in this table are predicted based on characteristic group frequencies and data from related compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C≡N stretching vibration in the FT-Raman spectrum is expected to be strong and sharp, similar to the FT-IR spectrum, appearing around 2230 cm⁻¹. The C=C stretching of the ethenyl group, often weak in FT-IR, is anticipated to show a strong band in the FT-Raman spectrum around 1645 cm⁻¹. psu.edu The symmetric breathing vibrations of the quinoline ring system, which involve a change in the polarizability of the molecule, are also expected to be prominent in the FT-Raman spectrum.

A detailed understanding of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. This computational method quantifies the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode of vibration. For this compound, a PED analysis would be instrumental in resolving ambiguities in band assignments, especially in the congested fingerprint region where vibrations from the ethenyl and quinoline moieties may couple. For instance, it could differentiate between the in-plane bending vibrations of the ethenyl group and the ring vibrations of the quinoline system. Such an analysis relies on quantum chemical calculations, often employing Density Functional Theory (DFT). hmdb.canih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule, providing definitive evidence for atom connectivity and isomeric purity.

The ¹H NMR spectrum of this compound will provide a wealth of information about the proton environments. The ethenyl group will give rise to a characteristic set of signals. The proton on the carbon attached to the quinoline ring (the α-proton) will appear as a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal (β-protons) will be diastereotopic and will appear as two separate signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the α-proton. The chemical shifts for these vinyl protons are expected in the range of 5.5-7.0 ppm.

The aromatic protons on the quinoline ring will appear in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the ethenyl and carbonitrile substituents. For instance, the proton at position 2 of the quinoline ring is expected to be the most deshielded due to the adjacent nitrogen atom. chemicalbook.comchemicalbook.com The coupling constants (J-values) between adjacent protons will be crucial for assigning the specific positions of the protons on the quinoline ring.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (ppm) | Proton Environment | Multiplicity (Predicted) |

| 5.5 - 6.0 | Ethenyl (=CH₂) | Doublet of Doublets (2H) |

| 6.5 - 7.0 | Ethenyl (-CH=) | Doublet of Doublets (1H) |

| 7.5 - 8.5 | Aromatic (Quinoline Ring) | Multiplets (5H) |

Note: The values in this table are predicted based on typical chemical shift ranges and data from related compounds.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. oregonstate.educompoundchem.com The two carbons of the ethenyl group will appear in the alkene region of the spectrum, typically between 110 and 140 ppm. The carbon attached to the quinoline ring will be more downfield than the terminal CH₂ carbon. chemicalbook.com

The nine carbons of the quinoline ring will produce signals in the aromatic region, generally between 120 and 150 ppm, with the exception of the carbon bonded to the nitrogen which may appear at a slightly higher chemical shift. researchgate.netresearchgate.net The quaternary carbons, such as the one bearing the carbonitrile group and the carbons at the ring junctions, will typically show weaker signals. The precise chemical shifts will be influenced by the substituent effects of the ethenyl and carbonitrile groups.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (ppm) | Carbon Environment |

| 110 - 125 | Nitrile (C≡N) |

| 115 - 125 | Ethenyl (=CH₂) |

| 130 - 140 | Ethenyl (-CH=) |

| 120 - 155 | Aromatic and Heteroaromatic (Quinoline Ring) |

Note: The values in this table are predicted based on typical chemical shift ranges and data from related compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignments

Two-dimensional NMR spectroscopy provides invaluable information about the connectivity of atoms within a molecule, which is crucial for assigning the signals observed in one-dimensional (1D) ¹H and ¹³C NMR spectra. youtube.com For a complex structure like this compound, techniques such as COSY, HMQC (or HSQC), and HMBC are indispensable. sdsu.edu

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the ethenyl group, as well as between adjacent protons on the quinoline ring system.

Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), correlates protons directly to the carbons they are attached to (¹JCH). libretexts.orgustc.edu.cn This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. Each protonated carbon in the molecule would show a correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.commagritek.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, the protons of the ethenyl group would show correlations to the C4 and potentially the C3 carbons of the quinoline ring, confirming the position of this substituent. Similarly, protons on the benzenoid ring (H5, H7, H8) would show correlations to the carbon of the nitrile group (C≡N) and the carbons at the ring junctions, confirming the position of the carbonitrile group at C6.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and the key expected HMBC correlations for this compound, based on data from analogous substituted quinolines. researchgate.netchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | ~8.9 | ~151 | H2 → C3, C4, C8a |

| 3 | ~7.5 | ~122 | H3 → C2, C4, C4a |

| 4 | - | ~149 | - |

| 4a | - | ~148 | - |

| 5 | ~8.3 | ~130 | H5 → C4, C6, C7, C8a |

| 6 | - | ~110 | - |

| 7 | ~7.9 | ~137 | H7 → C5, C6, C8, C8a |

| 8 | ~8.2 | ~125 | H8 → C4a, C6, C7 |

| 8a | - | ~128 | - |

| 1' (CH) | ~7.0 | ~135 | H1' → C3, C4, C2' |

| 2' (CH₂) | ~5.8, ~6.0 | ~124 | H2' → C4, C1' |

Interactive Data Table: Predicted NMR Assignments Use the filters to explore the predicted NMR data for different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. nih.gov The resulting spectrum provides information about the conjugated π-systems and the presence of non-bonding electrons.

The electronic spectrum of this compound is expected to be dominated by transitions involving its aromatic π-system.

π-π* Transitions : These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comyoutube.com For quinoline itself, these transitions appear as strong absorption bands. The extended conjugation provided by the ethenyl group at the 4-position is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted quinoline. researchgate.netresearchgate.net

n-π* Transitions : These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. youtube.commasterorganicchemistry.com In quinoline, the n-π* transition is often observed as a weaker, longer-wavelength shoulder on the more intense π-π* bands. researchgate.net The polarity of the solvent can influence the position of this band; polar solvents typically cause a hypsochromic (blue) shift. youtube.com

The substituents on the quinoline ring, known as chromophores, significantly influence the absorption maxima (λmax).

Ethenyl Group : As an electron-donating group that extends the π-conjugation of the quinoline system, the 4-ethenyl group is expected to cause a significant bathochromic shift of the π-π* absorption bands. researchgate.netnih.gov This is due to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Carbonitrile Group : The cyano group at the 6-position is a strong electron-withdrawing group. Its presence can also lead to a red shift in the absorption spectrum, particularly by creating charge-transfer characteristics within the molecule. researchgate.net The combined effect of the ethenyl and carbonitrile groups would likely result in absorption maxima at significantly longer wavelengths than those of unsubstituted quinoline.

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π-π* | ~250-280 | Strong |

| π-π* | ~320-350 | Moderate to Strong |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). libretexts.orglibretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. youtube.comchemguide.co.uk

For this compound, the molecular formula is C₁₂H₈N₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 1.007825).

Calculation of Theoretical Exact Mass

(12 x 12.000000) + (8 x 1.007825) + (2 x 14.003074) = 180.068748

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with an m/z value that matches this theoretical calculation to within a few parts per million (ppm), thus confirming the elemental composition. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing (if available for the specific compound or highly analogous structures)

While specific X-ray diffraction data for this compound is not publicly available, analysis of analogous structures allows for a reasoned prediction of its solid-state characteristics. mkuniversity.ac.inmalvernpanalytical.com X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. libretexts.org

Molecular Geometry : The quinoline ring system is inherently planar. It is expected that the ethenyl and carbonitrile substituents would also lie in or close to this plane to maximize π-orbital overlap and conjugation. The C-C bond lengths within the rings would exhibit values intermediate between typical single and double bonds, characteristic of an aromatic system.

Crystal Packing : In the solid state, the planar molecules of this compound would likely arrange themselves to maximize stabilizing intermolecular interactions. A common packing motif for such aromatic systems is π-π stacking, where the electron-rich π-system of one molecule interacts with the electron-poor π-system of a neighboring molecule in a parallel or offset fashion. acs.org The presence of the polar carbonitrile group could also lead to dipole-dipole interactions, further influencing the crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 4 Ethenylquinoline 6 Carbonitrile Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for understanding the electronic structure and predicting the properties of molecular systems. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in determining their physical and chemical characteristics. nih.govscirp.org

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data, when available, to validate the accuracy of the computational method and the optimized structure. nih.govresearchgate.netresearchgate.net The vibrational modes are assigned to specific stretching, bending, and torsional motions of the atoms, providing a detailed picture of the molecule's dynamics. researchgate.netnih.gov For quinoline and its derivatives, characteristic vibrational frequencies for the quinoline ring, as well as the substituent groups, can be identified and analyzed. researchgate.netnih.gov A close agreement between calculated and experimental frequencies indicates a reliable theoretical model. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies, Gap, and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive, facilitating intramolecular charge transfer. rsc.orgnih.gov

In 4-ethenylquinoline-6-carbonitrile, the spatial distribution of the HOMO and LUMO is expected to be located over different parts of the molecule. The HOMO is often centered on the more electron-rich regions, such as the quinoline ring and the ethenyl group, while the LUMO is typically localized on the electron-withdrawing carbonitrile group and the quinoline ring. This separation of the frontier orbitals is indicative of a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.30 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values would be obtained from specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values. researchgate.net Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the ethenyl group and the quinoline ring would exhibit positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and interactions, including hyperconjugative interactions and charge delocalization. researchgate.netnih.gov By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of intramolecular charge transfer (ICT). nih.govnih.gov

Non-Linear Optical (NLO) Properties Assessment using Quantum Chemical Methods

Molecules with large hyperpolarizability are of interest for applications in non-linear optics (NLO). ajchem-a.comnih.gov Quantum chemical calculations can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). nih.govresearchgate.net The design of NLO materials often involves creating molecules with a strong intramolecular charge transfer character, typically achieved by connecting an electron donor and an electron acceptor through a π-conjugated system. nih.gov

Given its structure, this compound possesses the key features of a potential NLO material: an electron-donating group (ethenyl), an electron-withdrawing group (carbonitrile), and a conjugated quinoline bridge. Computational studies on similar donor-acceptor substituted quinoline and phenanthrene (B1679779) derivatives have shown that such systems can exhibit significant NLO responses. nih.gov The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. ajchem-a.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Without specific studies, it is not possible to present data on the conformational dynamics, reactive site predictions, or bond dissociation energies for this compound.

Conformational Dynamics and Trajectories

No information is available on the conformational landscape, energy barriers between different conformers, or the dynamic behavior of the ethenyl and carbonitrile substituents relative to the quinoline core for this specific molecule.

Reactive Site Prediction through Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy (ALIE) Surfaces)

While Fukui functions and ALIE surfaces are standard tools for predicting sites of electrophilic, nucleophilic, and radical attack, their calculation and analysis for this compound have not been reported.

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Chemical Stability Analysis

Specific BDE values for the various bonds within this compound, which would indicate their relative strengths and potential fragmentation pathways, are not available. Similarly, RDFs from MD simulations, which would provide insight into the solvation structure and intermolecular interactions, have not been published.

Photophysical Characteristics and Excited State Dynamics of 4 Ethenylquinoline 6 Carbonitrile

Fluorescence Spectroscopy and Quantum Yield Determination

The fluorescence properties of quinoline (B57606) derivatives are highly sensitive to their substitution pattern. The presence of both an electron-donating ethenyl group and an electron-withdrawing cyano group on the quinoline core of 4-ethenylquinoline-6-carbonitrile suggests that it will exhibit fluorescence. The interplay between these groups is expected to create an intramolecular charge transfer (ICT) character in the excited state.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For related cyano-substituted quinoline derivatives, the quantum yield can vary significantly. For instance, 6-cyano-7-aminoquinoline has been reported to have a high quantum yield of up to 63% in water. nih.gov In contrast, other quinoline derivatives show much lower quantum yields. The quantum yield of This compound would need to be experimentally determined using a comparative method with a well-characterized standard.

Table 1: Expected Data from Fluorescence Spectroscopy of this compound

| Parameter | Expected Value/Characteristic | Influencing Factors |

| Excitation Wavelength (λex) | Likely in the UV-A region (320-400 nm) | Extended π-conjugation from the ethenyl group |

| Emission Wavelength (λem) | Expected in the blue to green region of the visible spectrum | Intramolecular charge transfer, solvent polarity |

| Fluorescence Quantum Yield (Φf) | Highly dependent on solvent and temperature | Efficiency of radiative vs. non-radiative decay pathways |

Luminescence Behavior and Stokes Shift Analysis

The luminescence of This compound is anticipated to be characterized by a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. Large Stokes shifts are a hallmark of molecules that undergo a substantial change in geometry or electronic distribution upon excitation, a characteristic feature of ICT states.

The cyano group's electron-withdrawing nature and the ethenyl group's ability to extend the π-system would facilitate a more polar excited state compared to the ground state, leading to a large Stokes shift. This property is highly desirable for applications in fluorescence imaging, as it minimizes self-absorption and improves signal-to-noise ratios. Studies on other push-pull quinoline systems have demonstrated this pronounced solvatochromic behavior, where the Stokes shift increases with solvent polarity. acs.org

Excited State Lifetime Measurements (Singlet and Triplet States)

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, the singlet excited state lifetime (τs) is of primary interest. For quinoline derivatives, these lifetimes are typically in the nanosecond range.

The lifetime of the excited singlet state of This compound will be influenced by the rates of both radiative (fluorescence) and non-radiative decay processes, including intersystem crossing to the triplet state. The presence of the ethenyl group may provide rotational and vibrational modes that could enhance non-radiative decay pathways, potentially shortening the fluorescence lifetime.

The triplet state (T1) lifetime (τT) is generally much longer than the singlet state lifetime, often extending into the microsecond or even millisecond range. The population of the triplet state occurs via intersystem crossing from the singlet state.

Photoisomerization Pathways and Quantum Efficiencies

The ethenyl group in This compound introduces the possibility of trans-cis (or E/Z) photoisomerization around the carbon-carbon double bond. Upon absorption of light, the molecule can be promoted to an excited state where the rotational barrier around the double bond is significantly reduced, allowing for isomerization.

The quantum efficiency of photoisomerization (Φiso) represents the fraction of absorbed photons that lead to the isomerization event. This process competes with other deactivation pathways such as fluorescence and intersystem crossing. The presence of a cyano group could influence the potential energy surfaces of the excited states and thereby affect the efficiency of photoisomerization.

Energy Transfer Processes (e.g., Förster Resonance Energy Transfer (FRET))

This compound , with its expected absorption and emission in the visible range, could potentially act as a donor or an acceptor in a Förster Resonance Energy Transfer (FRET) pair. FRET is a non-radiative energy transfer process between two fluorophores in close proximity (typically 1-10 nm).

For This compound to be an effective FRET partner, its emission spectrum must overlap with the absorption spectrum of an acceptor fluorophore (if it acts as a donor), or its absorption spectrum must overlap with the emission spectrum of a donor fluorophore (if it acts as an acceptor). The efficiency of FRET is highly dependent on the spectral overlap and the distance between the donor and acceptor.

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism refers to the change in the color of a solution of a substance when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For push-pull systems like This compound , a positive solvatochromic effect is expected for the emission spectrum.

This means that as the polarity of the solvent increases, the emission maximum will shift to longer wavelengths (a red shift). This is because a more polar solvent will better stabilize the more polar ICT excited state, lowering its energy and thus reducing the energy gap for emission. The absorption spectrum is generally less sensitive to solvent polarity. acs.org This strong emission solvatochromism is a key indicator of the ICT character of the excited state. acs.org

Table 2: Predicted Solvatochromic Behavior of this compound

| Solvent Polarity | Effect on Absorption (λabs) | Effect on Emission (λem) | Effect on Stokes Shift |

| Increasing Polarity | Minor shift | Significant red shift (bathochromic) | Increase |

Intersystem Crossing and Fluorescence Quenching Mechanisms

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is influenced by several factors, including the energy gap between the S1 and T1 states and the presence of heavy atoms. For many aza-aromatic compounds, ISC can be a significant deactivation pathway. rsc.org

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. Quenching can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. The fluorescence of This compound could potentially be quenched by various species, such as heavy atoms, paramagnetic molecules (like molecular oxygen), or electron-donating or -accepting molecules. The electron-deficient nature of the quinoline ring, enhanced by the cyano group, might make it susceptible to quenching by electron donors.

Advanced Applications and Functionalization of 4 Ethenylquinoline 6 Carbonitrile

Role as a Monomer for Tailored Polymer and Copolymer Synthesis

The presence of the ethenyl (vinyl) group on the quinoline (B57606) scaffold positions 4-ethenylquinoline-6-carbonitrile as a valuable monomer for the synthesis of novel polymers and copolymers. The polymerization of vinyl-substituted aromatic and heteroaromatic compounds is a well-established field, and by analogy, several synthetic routes could be employed.

For instance, the polymerization of 4-vinylpyridine (B31050), a structurally related monomer, can be initiated by various methods, including the use of water-soluble initiators that decompose to form free radicals. google.com A similar approach could potentially be applied to this compound to produce poly(this compound). The polymerization of 4-vinylpyridine has also been achieved without traditional organic initiators, relying on a metal catalyst like CuCl and water, a process that could be explored for this quinoline derivative. rsc.org

Furthermore, quaternization of the nitrogen atom in the quinoline ring, for example with an alkyl halide, could induce polymerization, a phenomenon observed with 4-vinylpyridine. brandeis.edu This would result in a charged polymer with potentially interesting solution and solid-state properties.

The incorporation of this compound as a comonomer in copolymerization reactions would allow for the precise tuning of material properties. By combining it with other vinyl monomers, copolymers with tailored refractive indices, thermal stabilities, and photophysical characteristics could be designed for a variety of advanced applications. The synthesis of poly(4-vinylpyridine) and its quaternized derivatives has been shown to result in amorphous polymers, a property that could be anticipated for polymers derived from this compound. mdpi.com

Development of Fluorescent Probes and Sensors for Specific Analytes (e.g., Metal Ions, pH)

Quinoline and its derivatives are renowned for their fluorescent properties and their ability to act as chelating agents for metal ions, making them ideal candidates for the development of fluorescent sensors. nanobioletters.comnih.gov The quinoline moiety in this compound provides a strong foundation for designing probes for various analytes.

Metal Ion Sensing: Quinoline-based fluorescent sensors often operate via a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. nih.gov Upon coordination with a metal ion, the electronic properties of the quinoline ring are altered, leading to a detectable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off"). nih.govacs.org

Numerous quinoline derivatives have been successfully developed as selective and sensitive fluorescent probes for a range of metal ions, including Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺. nanobioletters.comnih.govacs.orgrsc.org For example, some quinoline-based probes exhibit a significant fluorescence enhancement upon binding with Al³⁺, with detection limits in the micromolar range. nih.gov Others have been designed for the ratiometric sensing of Zn²⁺, where the emission wavelength shifts upon complexation. nih.gov The specific design of the chelating site, often involving other functional groups in proximity to the quinoline nitrogen, dictates the selectivity towards a particular metal ion.

pH Sensing: The basic nitrogen atom in the quinoline ring makes its fluorescence properties sensitive to pH changes. Protonation of the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence emission. This principle has been utilized to develop quinoline-based pH sensors. rsc.org For instance, a sensor based on a simple aminoquinoline derivative demonstrated a clear colorimetric and UV-vis absorbance response to pH changes in the range of 4.0 to 8.0. rsc.org Therefore, this compound or its derivatives could potentially be developed into fluorescent pH sensors for biological and environmental applications. broadleyjames.comwalchem.comohiolumex.com

A novel fluorescent probe based on a quinoline derivative has also been developed for the real-time monitoring of cysteine, a biomarker for certain types of brain tumors, highlighting the potential for designing highly specific biological probes. researchgate.netnih.gov

Table 1: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Principle of Detection | Reference |

| Fluorescent Probe | Al³⁺ | Fluorescence enhancement (turn-on) | nih.gov |

| Fluorescent Sensor | Zn²⁺ | Ratiometric fluorescence change | nih.gov |

| Fluorescent Probe | Cu²⁺ | Fluorescence enhancement and bathochromic shift | rsc.org |

| Fluorescent Sensor | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | acs.org |

| Colorimetric Sensor | pH | Color change and UV-vis absorbance variation | rsc.org |

| Fluorescent Probe | Cysteine | Conjugate addition cyclization reaction | nih.gov |

Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Optical Switches)

The photoluminescent and charge-transporting properties of quinoline derivatives make them highly promising materials for optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

In OLEDs, quinoline derivatives can function as electron-transporting materials, hole-transporting materials, or as the emissive layer itself. nih.govindexacademicdocs.orgresearchgate.net The high electroluminescence efficiency of the quinoline core is a key advantage. nih.gov For example, tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic and widely used electron-transporting and emissive material in OLEDs. researchgate.net

The emission color of quinoline-based materials can be tuned by chemical modification of the quinoline scaffold. nih.gov By introducing different substituents, the emission can be shifted across the visible spectrum, from blue to green and even red. researchgate.netnih.gov The presence of both an electron-donating vinyl group and an electron-withdrawing nitrile group in this compound suggests the potential for intramolecular charge transfer, which could lead to interesting photophysical properties and electroluminescence.

Beyond OLEDs, the unique properties of functionalized quinolines make them candidates for other optoelectronic applications, such as organic solar cells (OSCs) and transistors. nih.govnih.govnih.gov The ability to engineer their energy levels through synthetic modification is crucial for optimizing the performance of these devices. rsc.org

Table 2: Applications of Quinoline Derivatives in Optoelectronics

| Application | Role of Quinoline Derivative | Key Properties | Reference |

| OLEDs | Emissive Layer, Electron Transport Layer | High electroluminescence efficiency, tunable emission | nih.govnih.govindexacademicdocs.orgresearchgate.netresearchgate.net |

| Organic Solar Cells | - | Tunable energy levels, good absorption | nih.govnih.gov |

| Transistors | Active Material | Charge transport properties | nih.gov |

Design and Synthesis of Derivatives for Tunable Properties

The chemical versatility of the quinoline ring system, along with the presence of the ethenyl and carbonitrile groups, offers numerous avenues for the synthesis of derivatives of this compound with tailored properties. rsc.orgnih.gov

The electronic and photophysical properties of the quinoline core are highly sensitive to the nature and position of substituents. nih.govacs.orgnih.gov

Electron-donating groups (EDGs) generally increase the electron density of the aromatic system, which can lead to a red-shift (bathochromic shift) in the absorption and emission spectra.

Electron-withdrawing groups (EWGs), such as the nitrile group already present in this compound, tend to cause a blue-shift (hypsochromic shift). rsc.org

A systematic study of substituent effects on a quinoline-based photoremovable protecting group showed that replacing a bromo substituent with a cyano group significantly altered the photochemical properties, demonstrating a threefold increase in sensitivity for acetate (B1210297) release. nih.govacs.org The interplay between the existing vinyl and nitrile groups and any newly introduced substituents on the quinoline ring would allow for fine-tuning of the molecule's HOMO and LUMO energy levels, absorption and emission wavelengths, and quantum yield. rsc.orgrsc.org

The ethenyl group and the quinoline core are both amenable to a variety of chemical transformations.

Reactions of the Ethenyl Group: The vinyl group can participate in a range of addition reactions. For example, nucleophiles can add across the double bond of vinylquinolines. quimicaorganica.org Radical additions to unsaturated compounds are also a common method for functionalization. researchgate.net Furthermore, transition metal-catalyzed cross-coupling reactions could be employed to attach various substituents to the vinyl group, further extending the molecular complexity and tuning its properties.

Functionalization of the Quinoline Core: The quinoline ring can undergo electrophilic substitution reactions, typically at the 5- and 8-positions. pharmaguideline.comyoutube.com Additionally, modern C-H functionalization techniques provide powerful tools for the direct and regioselective introduction of new functional groups onto the quinoline scaffold under mild conditions, avoiding the need for pre-functionalized starting materials. rsc.orgacs.orgthieme-connect.com The synthesis of substituted quinolines can also be achieved through various named reactions, such as the Skraup, Friedlander, and Combes syntheses, which could be adapted for derivatives of this compound. pharmaguideline.com

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, providing a gateway to a wide range of derivatives. numberanalytics.comresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. numberanalytics.comnumberanalytics.com This transformation would introduce a new reactive handle for further derivatization, such as esterification or amidation. The rate of hydrolysis can be influenced by substituents on the aromatic ring. numberanalytics.com

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride. libretexts.org This would convert the electron-withdrawing nitrile group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

Cycloaddition and Nucleophilic Addition: The nitrile group can participate in cycloaddition reactions, for example with azides to form tetrazoles. numberanalytics.com It can also react with a range of nucleophiles, including amines, alcohols, and thiols, to form amidines, imidates, and thioimidates, respectively. numberanalytics.com These reactions open up possibilities for creating a diverse library of compounds based on the this compound scaffold.

Future Research Directions for 4 Ethenylquinoline 6 Carbonitrile

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. acs.orgacs.org While classical methods for quinoline (B57606) synthesis like the Skraup, and Friedlander reactions are well-established, they often require harsh conditions and produce significant waste. nih.govresearchgate.net Future research should focus on developing novel and sustainable routes to 4-ethenylquinoline-6-carbonitrile.

Key areas for exploration include:

Transition-Metal Catalyzed C-H Activation: Recent advances in C-H activation offer a more atom-economical and streamlined approach to quinoline functionalization. nih.govrsc.orgconferenceproceedings.international Investigating regioselective C-H vinylation and cyanation of a pre-formed quinoline core could provide a direct and efficient synthesis. The use of earth-abundant metal catalysts would further enhance the sustainability of this approach. rsc.org

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the this compound skeleton from simple, readily available starting materials would significantly improve efficiency and reduce waste. acs.org For instance, a reaction involving an aniline, an alkyne, and a C1 source could be explored, catalyzed by transition metals like Cobalt(III). acs.org

Green Chemistry Approaches: The use of greener reaction media, such as water or bio-based solvents, and energy sources like microwave or ultrasound irradiation should be investigated to minimize the environmental impact of the synthesis. nih.govasianpubs.org Nanocatalysts could also offer a highly efficient and recyclable option for the synthesis of quinoline derivatives. acs.orgnih.gov

A comparative analysis of different synthetic strategies could be tabulated to guide the selection of the most sustainable and efficient route for large-scale production.

Comprehensive Investigation of Excited State Reaction Mechanisms

The photophysical properties of quinoline derivatives are highly tunable through substitution, making them promising candidates for applications in optoelectronics and sensing. scielo.brfigshare.com The presence of the ethenyl and carbonitrile groups in this compound is expected to significantly influence its excited state behavior. A thorough investigation of its excited state reaction mechanisms is crucial for designing and optimizing its performance in light-emitting or sensing applications.

Future research in this area should include:

Steady-State and Time-Resolved Spectroscopy: Detailed photophysical characterization using UV-Vis absorption, fluorescence, and phosphorescence spectroscopy will be essential to determine key parameters such as absorption and emission maxima, quantum yields, and excited-state lifetimes. scielo.brdtic.mil Time-resolved techniques, like pump-probe spectroscopy, can provide insights into the dynamics of excited state processes such as intersystem crossing and internal conversion. rsc.orgustc.edu.cn

Computational Modeling: Quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to model the electronic structure of the ground and excited states. rsc.orgchemrxiv.orgresearchgate.net These calculations can help to understand the nature of electronic transitions, predict excited state geometries, and elucidate potential reaction pathways, such as excited-state intramolecular proton transfer (ESIPT) if applicable in modified structures. rsc.orgchemrxiv.orgresearchgate.net

Solvatochromism Studies: Investigating the effect of solvent polarity on the absorption and emission spectra can provide information about the change in dipole moment upon excitation and the nature of the excited state (e.g., n,π* or π,π*). scielo.brrsc.org

Table 1: Illustrative Photophysical Properties of Functionalized Quinoline Derivatives

| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Excited State Lifetime (ns) | Reference |

| 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline | 290, 320-450 | ~400 | - | 2.6 µs (triplet) | scielo.brfigshare.com |

| 10-hydroxybenzo[h]quinoline (HBQ) | 360-390 | - | - | - | rsc.org |

| 7-nitrobenzo[h]quinolin-10-ol | ~450 | - | - | 0.89 ps (ESIPT) | rsc.org |

| 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines | - | 426-622 | 0.02-0.30 | 2.4-5.2 | dtic.milacs.org |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | - | 425 | - | - | researchgate.net |

This table presents data for various quinoline derivatives to illustrate the range of properties that could be investigated for this compound and is not data for the subject compound itself.

Integration into Advanced Hybrid Materials and Nanostructures

The unique molecular structure of this compound, featuring a polymerizable vinyl group, makes it an excellent candidate for integration into advanced hybrid materials and nanostructures. nih.gov Such materials can exhibit synergistic properties arising from the combination of the organic quinoline moiety and an inorganic component. researchgate.netnih.gov

Future research avenues in this domain include:

Polymerization and Copolymerization: The ethenyl group allows for the polymerization of this compound to form novel homopolymers or its copolymerization with other monomers to create materials with tailored properties. The resulting polymers could find applications in organic electronics. nih.gov

Quinoline-Based Metal-Organic Frameworks (MOFs): The nitrile group and the quinoline nitrogen can act as coordinating sites for metal ions, enabling the construction of novel MOFs. researchgate.net These materials could be explored for applications in gas storage, separation, and catalysis.

Surface Functionalization of Nanoparticles: this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, quantum dots). This can improve their dispersibility in organic matrices and introduce new functionalities, such as fluorescence or sensing capabilities, to the nanoparticles.

Hybrid Photovoltaic Devices: Quinoline derivatives have been investigated for their potential in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov The properties of this compound could be tuned for its application as a component in the active layer of such devices.

Elucidation of Detailed Structure-Property Relationships for Rational Design of Functional Materials

A systematic investigation into the relationship between the molecular structure of this compound and its resulting properties is paramount for the rational design of new functional materials. acs.orgnih.govnih.gov By understanding how modifications to the quinoline core affect its electronic and photophysical characteristics, researchers can tailor the molecule for specific applications.

Key research directions include:

Systematic Functionalization: Synthesizing a library of derivatives by introducing various substituents at different positions of the quinoline ring will allow for a systematic study of their effects. For example, introducing electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels and, consequently, the optical and electronic properties. researchgate.netasianpubs.org

Computational Screening: High-throughput computational screening can be used to predict the properties of a large number of virtual derivatives, guiding the synthetic efforts towards the most promising candidates for applications such as organic light-emitting diodes (OLEDs) or chemosensors. indexacademicdocs.orgresearchgate.netnih.gov

Table 2: Proposed Structure-Property Relationship Exploration for this compound Derivatives

| Structural Modification | Predicted Effect on Properties | Potential Application | Reference for Concept |

| Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) | Red-shift in absorption/emission, increased electron density | OLEDs, red-shifted fluorophores | rsc.orgresearchgate.net |

| Introduction of electron-withdrawing groups (e.g., -F, -CF3) | Blue-shift in absorption/emission, enhanced electron affinity | Electron-transport materials, chemosensors | rsc.orgacs.org |

| Extension of π-conjugation (e.g., replacing ethenyl with styryl) | Red-shift in absorption/emission, potential for enhanced charge transport | Organic electronics, near-infrared emitters | researchgate.net |

| Introduction of sterically bulky groups | Disruption of π-stacking, potential increase in solution quantum yield | Solution-processable materials, fluorescent probes | nih.gov |

This table outlines a hypothetical research plan for understanding structure-property relationships based on general principles observed in other quinoline derivatives.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new and innovative functional materials.

Q & A

Q. What are the standard synthetic routes for 4-ethenylquinoline-6-carbonitrile?

The synthesis typically involves cyclization of precursors such as o-cyanobenzyl bromide with amines, followed by reduction of nitrile groups using agents like lithium aluminum hydride (LiAlH₄) in diethyl ether. Alternative routes may include Friedländer or Skraup reactions for quinoline core formation, with subsequent functionalization at the 4- and 6-positions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the quinoline ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Due to potential irritancy and reactivity of nitrile groups, use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood, and store the compound in a tightly sealed container under dry, inert conditions. Emergency protocols include immediate flushing with water for eye/skin exposure .

Q. How does solvent choice influence the yield of this compound synthesis?

Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps, while ethanol or ethers are preferred for reduction reactions. Solvent-free conditions or green solvents (e.g., ionic liquids) can improve sustainability without compromising yield .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

Discrepancies often arise from variations in catalysts, temperature, or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, catalytic amounts of Pd/C may improve cyclization efficiency compared to traditional acid catalysis .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

Directed ortho-metalation (DoM) or transition metal-catalyzed C–H activation can selectively modify the 4- and 6-positions. For instance, palladium-mediated coupling introduces ethenyl groups at position 4, while nitrile installation at position 6 may require protective groups to avoid side reactions .

Q. How do steric and electronic effects of substituents impact biological activity?

The ethenyl group at position 4 enhances π-π stacking with hydrophobic enzyme pockets, while the nitrile at position 6 modulates electron density, affecting binding to targets like kinases or cytochrome P450. Computational docking studies (e.g., AutoDock Vina) and Structure-Activity Relationship (SAR) models are critical for rational design .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

Use MTT or SRB assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7). Apoptosis induction can be assessed via flow cytometry (Annexin V/PI staining), while kinase inhibition profiles are determined using ADP-Glo™ assays .

Q. How can reaction mechanisms for nitrile group introduction be validated experimentally?

Isotopic labeling (e.g., ¹⁵N-KSCN in nucleophilic substitution) combined with mechanistic probes like Hammett plots or kinetic isotope effects (KIE) clarifies whether pathways are radical-mediated, ionic, or concerted. Spectroscopic monitoring (in situ IR) tracks intermediate formation .

Q. What computational methods predict the stability of this compound under physiological conditions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for hydrolysis-prone groups. Molecular dynamics simulations in implicit solvent models (e.g., Generalized Born) estimate degradation rates, guiding structural modifications for enhanced stability .

Methodological Tables

Table 1: Comparison of Synthetic Routes for this compound

| Method | Yield (%) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-Reduction | 65–75 | o-Cyanobenzyl bromide, LiAlH₄ | High regioselectivity | Requires anhydrous conditions |

| Friedländer Reaction | 50–60 | Aminobenzaldehyde, Ethyl cyanoacetate | Scalable | Lower functional group tolerance |

Table 2: Biological Activity of Analogues

| Compound | IC₅₀ (μM) against MCF-7 | Target Protein | Mechanism |

|---|---|---|---|

| This compound | 1.2 ± 0.3 | EGFR Kinase | Competitive ATP inhibition |

| 6-Nitro Derivative | 3.8 ± 0.5 | Topoisomerase II | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.